Meluadrine tartrate is synthesized from meluadrine, which itself can be derived from various organic synthesis routes involving tartaric acid as a key component. Tartaric acid, a naturally occurring organic acid found in many plants, serves as an important chiral building block in the synthesis of various bioactive molecules, including meluadrine tartrate .
Meluadrine tartrate falls under the classification of pharmaceutical compounds and is categorized as a beta-adrenergic agonist. This classification indicates its mechanism of action, which involves stimulating beta-adrenergic receptors in the body, leading to various physiological effects.
The synthesis of meluadrine tartrate typically involves several steps. A common method includes the condensation of meluadrine with tartaric acid to form the tartrate salt. The process may involve the following technical steps:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the identity and purity of meluadrine tartrate .
Meluadrine tartrate has a complex molecular structure characterized by its chiral centers derived from tartaric acid. The molecular formula is typically represented as C₁₃H₁₈N₂O₄S, indicating the presence of nitrogen and sulfur atoms.
The structural analysis reveals that meluadrine tartrate consists of a meluadrine moiety associated with a tartrate group, forming a salt. The stereochemistry is crucial for its biological activity, with specific configurations influencing receptor binding and efficacy.
Meluadrine tartrate participates in various chemical reactions typical for beta-adrenergic agonists:
The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in concentration over time. Understanding these reactions helps in elucidating the pharmacokinetics and pharmacodynamics of meluadrine tartrate.
Meluadrine tartrate exerts its effects primarily through agonistic action on beta-2 adrenergic receptors located in smooth muscle tissues. This action leads to:
Studies have shown that administration of meluadrine tartrate results in significant changes in maternal heart rate and blood pressure, which are critical parameters during pregnancy management .
Meluadrine tartrate is typically a white crystalline solid at room temperature. It has moderate solubility in water and other polar solvents due to its ionic nature when dissociated.
Relevant data regarding solubility and stability can be crucial for formulation development in pharmaceutical applications.
Meluadrine tartrate finds its primary application in obstetrics as a tocolytic agent—used to suppress premature labor by inhibiting uterine contractions. Its effectiveness has been documented in various clinical studies assessing maternal metabolic responses during pregnancy . Additionally, research continues into its potential uses beyond obstetrics, exploring its effects on cardiovascular health due to its vasodilatory properties.
Meluadrine tartrate, designated by the International Nonproprietary Name (INN) Meluadrine and the Japanese Accepted Name (JAN) meluadrine tartrate, was developed under the code name HSR-81 as a potential tocolytic agent. First described in scientific literature by 1994, this compound emerged from efforts to identify uterine relaxants with improved selectivity profiles [1]. Chemically, it is identified as (R)-4-hydroxytulobuterol, reflecting its status as the active enantiomeric metabolite of the bronchodilator tulobuterol [1] [7]. The systematic IUPAC name is 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol tartrate salt, with CAS Registry Numbers 134865-33-1 (free base) and 134865-37-5 (tartrate salt) [1] [2]. Despite demonstrating potent tocolytic activity in preclinical models, meluadrine tartrate was never advanced to clinical marketing, remaining an investigational agent significant for its pharmacological insights [1].
Table 1: Chemical Identifiers and Nomenclature of Meluadrine Tartrate
Designation Type | Identifier/Name |
---|---|
INN (International Nonproprietary Name) | Meluadrine |
JAN (Japanese Accepted Name) | Meluadrine tartrate |
Development Code | HSR-81 |
CAS Registry Number (Free Base) | 134865-33-1 |
CAS Registry Number (Tartrate Salt) | 134865-37-5 |
Chemical Formula | C₁₆H₂₄ClNO₈ (tartrate salt) |
IUPAC Name | 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol tartrate |
Significant Aliases | (R)-4-Hydroxytulobuterol; Tulobuterol active metabolite |
Meluadrine belongs to the benzylalcohol derivatives class of sympathomimetic amines, specifically characterized by a β-hydroxy-substituted phenethylamine scaffold with a chlorine substituent at the meta position of the aromatic ring. Its free base molecular formula is C₁₂H₁₈ClNO₂ (molar mass: 243.73 g·mol⁻¹), and its tartrate salt formula is C₁₆H₂₄ClNO₈ [1] [2]. The molecule features three critical structural elements:
This configuration places meluadrine within the same structural family as ritodrine and tulobuterol, though its 4-hydroxy and 3-chloro substitutions confer distinct physicochemical properties. The tartrate salt form was developed to enhance stability and solubility in pharmaceutical formulations [1] [5]. Density functional theory analyses indicate intramolecular hydrogen bonding between the phenolic hydroxyl and β-hydroxy groups, stabilizing the active conformation for receptor interaction [1].
Table 2: Key Structural Features of Meluadrine
Structural Element | Chemical Significance | Functional Role |
---|---|---|
(R)-1-Hydroxy-2-aminoethane Chain | Chiral center at C1 | Essential for β₂-receptor agonist potency; (R)-enantiomer shows >100x activity vs (S) |
3-Chloro-4-hydroxybenzyl Moiety | Electron-withdrawing Cl and H-bond donor OH | Modulates receptor binding affinity and pharmacokinetics |
N-tert-Butyl Group | Sterically hindered tertiary amine | Enhances β₂ selectivity and metabolic stability |
Tartrate Counterion | Dicarboxylic acid salt form | Improves crystallinity and solubility in adhesive matrices |
Meluadrine tartrate represents a chemically optimized β₂-selective adrenergic agonist developed during efforts to identify uterine relaxants with reduced cardiovascular side effects. Tocolytic therapy aims to suppress premature labor, providing critical time for antenatal corticosteroid administration and maternal transfer to specialized care [4] . Early-generation β₂-agonists like ritodrine demonstrated efficacy but posed significant maternal cardiovascular risks, driving research into alternatives like meluadrine [3] [4]. Preclinical studies positioned meluadrine as a candidate with potent uterine relaxation properties and potentially improved safety margins, making it a significant subject in pharmacological investigations of uterine contractility mechanisms [1] [3]. Though never marketed, its development contributed valuable structure-activity relationship (SAR) data for β₂-agonists in obstetrics and inspired transdermal delivery research for tocolytics [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7